6-methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline

Catalog No.
S11307324
CAS No.
5684-66-2
M.F
C18H18N2O
M. Wt
278.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carb...

CAS Number

5684-66-2

Product Name

6-methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline

IUPAC Name

6-methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

Molecular Formula

C18H18N2O

Molecular Weight

278.3 g/mol

InChI

InChI=1S/C18H18N2O/c1-21-13-7-8-16-15(11-13)14-9-10-19-17(18(14)20-16)12-5-3-2-4-6-12/h2-8,11,17,19-20H,9-10H2,1H3

InChI Key

VGWBMVBBCGVTFI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC=CC=C4

6-Methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline is a complex organic compound belonging to the beta-carboline family, characterized by its unique bicyclic structure. The molecular formula is C18H18N2OC_{18}H_{18}N_{2}O and it has a molecular weight of approximately 282.35 g/mol . This compound features a methoxy group at the 6-position and a phenyl group at the 1-position of the tetrahydro-beta-carboline framework. Its structure contributes to various biological activities, making it a subject of interest in medicinal chemistry.

The chemical reactivity of 6-methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline is influenced by its functional groups. It can undergo several types of reactions:

  • Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.
  • Nucleophilic Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, allowing for functionalization at different positions.
  • Cyclization: Under certain conditions, this compound can participate in cyclization reactions to form more complex structures.

These reactions facilitate the synthesis of derivatives that may exhibit enhanced biological properties.

6-Methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline exhibits significant biological activities:

  • Antioxidant Activity: Studies have shown that this compound possesses antioxidant properties, which help in scavenging free radicals and reducing oxidative stress .
  • Cytotoxicity: It has been investigated for its cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .
  • Neuroprotective Effects: Some research suggests that beta-carbolines may have neuroprotective effects, potentially influencing neurotransmitter systems .

Several methods have been developed for the synthesis of 6-methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline:

  • Condensation Reactions: One common method involves the condensation of tryptamine derivatives with aldehydes or ketones in the presence of acidic catalysts.
  • Reduction Reactions: Reduction of corresponding beta-carboline precursors can yield this compound.
  • Maillard Reaction: The interaction between amino acids and reducing sugars can produce tetrahydro-beta-carbolines through a series of complex reactions .

These methods allow for the synthesis of various derivatives with potentially enhanced activity.

The applications of 6-methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline span several fields:

  • Pharmaceuticals: Due to its biological activities, it is being explored as a potential therapeutic agent for cancer and neurodegenerative diseases.
  • Food Science: Its antioxidant properties make it valuable in food preservation and health supplements .
  • Chemical Research: It serves as a precursor for synthesizing other biologically active compounds.

Interaction studies involving 6-methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline have highlighted its potential effects on various biological targets:

  • Enzyme Inhibition: Research indicates that this compound may inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in Alzheimer's disease .
  • Receptor Modulation: It may interact with neurotransmitter receptors, influencing mood and cognitive functions.

These interactions suggest that the compound could be beneficial in treating neurological disorders.

Several compounds share structural similarities with 6-methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Biological Activity
6-Hydroxy-beta-carbolineBeta-CarbolineAntidepressant effects
9-Methyl-beta-carbolineBeta-CarbolineAnticancer activity
5-MethoxytryptamineTryptamine derivativeNeuroprotective effects
2-Benzoyl-6-methoxy-beta-carbolineModified Beta-CarbolineAcetylcholinesterase inhibition

Uniqueness: The presence of both methoxy and phenyl groups in 6-methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline differentiates it from other derivatives. This specific configuration contributes to its distinct biological activities and potential therapeutic applications.

Pictet-Spengler Reaction Optimization for Core Structure Assembly

The Pictet-Spengler reaction remains the cornerstone for constructing the tetrahydro-β-carboline scaffold of 6-methoxy-1-phenyl derivatives. Classical conditions employ tryptamine derivatives and aldehydes under acidic catalysis, but modern protocols have significantly enhanced efficiency. A microwave-assisted method using 5-methoxytryptamine and benzaldehyde with 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide (T3P) in ethyl acetate achieved an 82% yield within 10 minutes at 110°C [1]. This approach eliminates traditional Brønsted acids, reducing side reactions and simplifying purification.

Comparative studies reveal that solvent choice critically influences cyclization kinetics. Ethyl acetate, with its moderate polarity, facilitates iminium ion formation while stabilizing intermediates [1]. In contrast, deep eutectic solvents (DESs) like choline chloride-urea mixtures enable electrochemical Pictet-Spengler reactions at ambient temperatures, achieving comparable yields without microwave assistance [2]. These green solvents act as dual catalysts and electrolytes, minimizing waste generation [2].

Modifications at C1 and C6 Positions

C1 Functionalization: The phenyl group at C1 originates from benzaldehyde in the Pictet-Spengler step, but post-cyclization modifications enable diversification. Palladium-catalyzed Suzuki-Miyaura coupling on brominated intermediates introduces aryl/heteroaryl groups, though steric hindrance at C1 necessitates tailored ligands [6]. For instance, 1-(2-naphthyl) analogues require SPhos ligands to achieve >70% coupling efficiency [6].

C6 Methoxy Group Optimization: The 6-methoxy substituent is typically introduced via 5-methoxytryptamine precursors. Halogenation at C6 using N-bromosuccinimide (NBS) followed by methoxylation via copper-mediated cross-coupling allows late-stage modification, preserving the tetrahydro ring integrity [4]. Computational studies indicate that electron-donating groups at C6 enhance planarity, influencing π-π stacking interactions in target binding [6].

Novel Catalytic Approaches in Tetrahydro-beta-Carboline Synthesis

Electrochemical synthesis represents a paradigm shift, particularly when using DESs as reaction media. A two-step, one-pot protocol achieves 89% yield by first forming the Schiff base at 0.8 V vs Ag/AgCl, followed by cyclization at 1.2 V [2]. This method’s scalability was demonstrated in gram-scale reactions without yield erosion [2].

Heterogeneous catalysis using manganese oxide-based composites (e.g., H3PO4·12WO3/OMS-2) enables selective oxidation of tetrahydro-β-carbolines to dihydro or fully aromatic derivatives, though over-oxidation remains a challenge [7]. These catalysts operate under mild conditions (60°C, atmospheric O2), offering an alternative to stoichiometric oxidants like DDQ [7].

Post-Synthetic Functionalization Techniques

Acylhydrazone formation at C1 exemplifies versatile post-synthetic modification. Condensation of hydrazide intermediates with substituted benzaldehydes yields analogues with enhanced antifungal activity [4]. For example, 1-(4-nitrobenzoyl)hydrazone derivatives exhibit MIC values of 2.1 µg/mL against Fusarium graminearum, outperforming hymexazol [4].

Selective N-methylation at the indole nitrogen employs trimethyloxonium tetrafluoroborate in dichloromethane, achieving >90% selectivity when using bulky bases like 2,6-lutidine [6]. This modification modulates lipophilicity without disrupting hydrogen-bonding networks critical for bioactivity [6].

Molecular Orbital Analysis and Aromaticity

Density-functional calculations performed on 1-phenyl β-carbolines show frontier orbital energies typical of a moderately electron-rich π-system. At the B3LYP/6-31+G* level the highest occupied molecular orbital (HOMO) lies between −5.48 and −5.70 eV, while the lowest unoccupied molecular orbital (LUMO) spans −1.52 to −1.71 eV, giving a band gap of ca. 4.0 eV [1] [2]. Substituting a methoxy group at C-6 raises the HOMO energy by ca. 0.12 eV and narrows the gap by ≈0.15 eV compared with the unsubstituted parent, reflecting the +M donor effect of the methoxy substituent [3].
Magnetic-criterion probes confirm that the indole and pyridine sub-rings maintain almost ideal aromaticity: calculated nucleus-independent chemical shift values (NICS(1) ≈ −9.8 ppm for the indole benzene ring and −8.7 ppm for the pyridine ring) are close to those of isolated benzene, indicating preserved diatropic ring currents [4]. The partially saturated C-3/C-4 bond adopts a boat-like conformation; nevertheless, conjugation across N-9 is retained, evidenced by a continuous π-electron density on the HOMO surface (Figure 1) [3].

ParameterValue (methoxy derivative)Method
HOMO (eV)−5.58B3LYP/6-31+G* TD-DFT [1]
LUMO (eV)−1.63B3LYP/6-31+G* TD-DFT [1]
ΔE (eV)3.95Difference HOMO–LUMO
NICS(1) indole (ppm)−9.8GIAO-B3LYP/6-311+G** [4]
NICS(1) pyridine (ppm)−8.7GIAO-B3LYP/6-311+G** [4]

Tautomeric Equilibrium Studies

Like all β-carbolines, the molecule can interconvert between a neutral lactam form (N-9 protonated) and a zwitterionic imine form in which the ring nitrogen is unprotonated while N-2 bears the proton. Coupled-cluster calculations on closely related β-carbolines show the neutral→zwitterion conversion requires 12–14 kcal mol⁻¹ in the gas phase, falling by ≈4 kcal mol⁻¹ in polar solvent [5]. The presence of the electron-donating methoxy group marginally stabilises the zwitterion, shifting the equilibrium constant (pKT) by roughly 0.2 units toward the ionic form in protic media [3].
Proton-loss tautomerism also governs excited-state behaviour: picosecond spectroscopy reveals an excited-state proton transfer (ESIPT) rate of 4 ×10⁹ s⁻¹, generating a short-lived zwitterion that decays with a 1.6 ns lifetime [6]. These equilibria underpin the compound’s solvent-dependent fluorescence (λ
em 388–410 nm) [1].

Medium (25 °C)ΔG_neutral→zwit (kcal mol⁻¹)τ_ESIPT (ps)
Gas phase12.7
Water (ε = 80)8.6
Methanol9.0250 [6]

Solubility and Stability Profiling

Physicochemical constants collated from experimental and in-silico repositories are summarised in Table 3.

PropertyValueSource
Molecular formulaC₁₈H₁₈N₂OPubChem [7]
Molecular mass278.35 g mol⁻¹PubChem [7]
Density (calc.)1.195 g cm⁻³ChemNet [8]
Boiling point (pred.)477 °C @ 760 mm HgChemNet [8]
LogP (XlogP3-AA)3.2ChemNet [8]
Aqueous solubility (25 °C, est.)0.8 mg L⁻¹EPI-Suite model [8]

Low intrinsic solubility arises from the rigid bicyclic scaffold and a single hydrogen-bond donor. Solubility increases at pH ≤ 3 where the ring nitrogen is protonated; solutions up to 15 mM have been prepared in 0.1 M HCl [9].
Stability studies indicate the molecule resists hydrolysis across pH 2–10 at 37 °C for 48 h; less than 3% degradation was detected by HPLC [9]. Under aerobic conditions N-oxidation to the corresponding N-oxide proceeds slowly (1.4% after 24 h in phosphate buffer) [10]. Metabolic work shows the major oxidative pathway is O-demethylation to 6-hydroxy-1-phenyl-THBC, catalysed almost exclusively by cytochrome P450 2D6 (Km 0.74 µM, Vmax 3.1 pmol mg⁻¹ min⁻¹) [9].

Crystallographic Characterization

No single-crystal X-ray structure has yet been deposited for the unsubstituted free base. Structural insight is available from closely related analogues:

Compound (space group)Key geometryRelevance
2-benzoyl-6-methoxy-9-methyl-1-phenyl-THBC (P2₁/n)Half-chair conformation of the tetrahydropyridine ring; mean C–N_pyridine 1.365 ÅConfirms preferred envelope geometry for 1-phenyl substitution [11]
Bis(6-methoxy-1-methyl-THBC)-ZnCl₄·2H₂O (triclinic)Zn–N distances 2.08–2.12 Å; π–π stacking 3.54 ÅDemonstrates planarity of the indole/pyridine arrays and ability to chelate metals through N-2 [12]

These structures show the tetrahydro-ring adopts a consistent half-chair or envelope geometry that orients the phenyl substituent pseudo-axially, minimising steric clash with the C-6 methoxy group. Density-functional gas-phase optimisation of the title compound gives comparable metrics (C-N_pyridine 1.368 Å; dihedral between indole and phenyl rings 65°) [3], supporting the reliability of using these analogues to infer solid-state behaviour.

Table 3. Fundamental physicochemical constants

ParameterExperimental / Predicted ValueReference
FormulaC₁₈H₁₈N₂OPubChem [7]
Exact mass278.1426 DaPubChem [7]
Density (calc.)1.195 g cm⁻³ChemNet [8]
Boiling point (pred.)477 °CChemNet [8]
LogP3.2ChemNet [8]
Water solubility0.8 mg L⁻¹ChemNet [8]
pK_a (ring N)7.4 ± 0.2Extrapolated from β-carboline series [3]
UV λ_max (MeOH)287 nm (ε 18 400 M⁻¹ cm⁻¹)ACS Omega data [1]

Figure 1. Calculated HOMO (isodensity 0.02 e Å⁻³) illustrating contiguous π-electron density across the indole and pyridine rings, with enhanced amplitude on the methoxy-bearing benzene segment [3].

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

278.141913202 g/mol

Monoisotopic Mass

278.141913202 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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